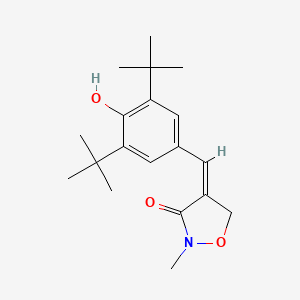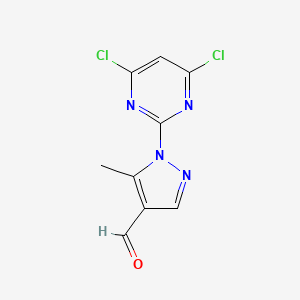
6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a sec-butoxy group, a 3-chloro-benzenesulfonyl group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via an alkylation reaction using sec-butyl bromide in the presence of a strong base such as sodium hydride.
Sulfonylation: The 3-chloro-benzenesulfonyl group can be attached to the pyrimidine ring through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, especially those involving sulfonyl groups.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine: Unique due to its specific substitution pattern.
6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine: Similar structure but with a different position of the chloro group.
6-sec-Butoxy-2-(3-methyl-benzenesulfonyl)-pyrimidin-4-ylamine: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
284681-62-5 |
|---|---|
分子式 |
C14H16ClN3O3S |
分子量 |
341.8 g/mol |
IUPAC名 |
6-butan-2-yloxy-2-(3-chlorophenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3O3S/c1-3-9(2)21-13-8-12(16)17-14(18-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |
InChIキー |
SYZFHCSLDSLIDY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



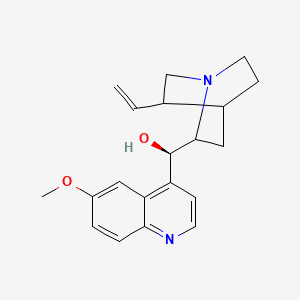
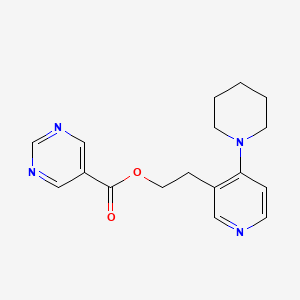

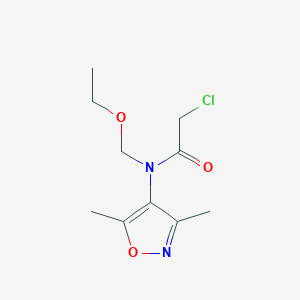

![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)

![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)

![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
